molecular formula C38H35F5N2O13 B12088515 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester

Cat. No.: B12088515
M. Wt: 822.7 g/mol
InChI Key: OSUKGJZVAHKCJI-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features: This compound (CAS 137816-29-6, MF: C₃₈H₃₅F₅N₂O₁₃, MW: 822.68) consists of a galactopyranose core with three acetyl groups (at positions 3, 4, and 6), an Fmoc-protected serine residue, and a pentafluorophenyl (PFP) ester moiety . The α-D-galactopyranosyl configuration distinguishes it from β-anomers, influencing its stereochemical interactions in glycopeptide synthesis.

Properties

Molecular Formula

C38H35F5N2O13

Molecular Weight

822.7 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-[[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-hydroxypropanoate

InChI

InChI=1S/C38H35F5N2O13/c1-16(47)44-32-35(56-19(4)50)33(55-18(3)49)26(15-53-17(2)48)57-36(32)45(25(13-46)37(51)58-34-30(42)28(40)27(39)29(41)31(34)43)38(52)54-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,32-33,35-36,46H,13-15H2,1-4H3,(H,44,47)

InChI Key

OSUKGJZVAHKCJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1N(C(CO)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Formation of Glycosyl Bromide Intermediate

The synthesis begins with the preparation of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl bromide (3 ), achieved via azidochlorination of peracetylated D-galactal (1 ) using iodine monochloride (ICl) and sodium azide (NaN₃) in dichloromethane at −15°C. Subsequent treatment with hydrogen bromide (HBr) in acetic acid converts the azide to the corresponding glycosyl bromide (81 ), yielding an anomeric mixture (β:α ≈ 3:1) due to steric hindrance from the 2-azido group overriding the anomeric effect.

Coupling with Fmoc-Serine Pentafluorophenyl Ester

The glycosyl bromide (81 ) reacts with Fmoc-L-serine pentafluorophenyl ester (84 ) under Koenigs-Knorr conditions. Silver triflate (AgOTf) promotes the coupling in anhydrous dichloromethane at 0°C, yielding the target compound in 46–53% yield after silica gel purification. The α-anomer predominates (α:β ≈ 3:1), attributed to neighboring-group participation from the 2-acetamido moiety during glycosylation.

Table 1: Reaction Conditions and Outcomes for Glycosyl Bromide Method

ParameterValue
Temperature0°C
PromoterAgOTf (1.2 equiv)
SolventAnhydrous CH₂Cl₂
Reaction Time4–6 hours
Yield46–53%
α:β Anomeric Ratio3:1

Enzymatic Glycosylation Approach

Enzymatic Transfer of Galactopyranosyl Residues

Bovine β-(1→4)-galactosyltransferase catalyzes the transfer of galactose from uridine 5′-(α-D-galactopyranosyl diphosphate) (UDP-Gal) to Fmoc-Ser-OPfp. The reaction proceeds in a pH 7.4 HEPES buffer containing MnCl₂ (10 mM) at 37°C, achieving >95% conversion within 48 hours.

Post-Glycosylation Modifications

The enzymatically synthesized product undergoes sequential modifications:

  • Acetylation : Treatment with acetic anhydride in pyridine protects hydroxyl groups.

  • Azide Reduction : Hydrogenation over palladium on carbon (Pd/C) converts the 2-azido group to 2-acetamido.

  • Pentafluorophenyl Ester Activation : Carbodiimide-mediated coupling with pentafluorophenol introduces the Pfp ester group.

Table 2: Enzymatic Method Optimization Parameters

ParameterOptimal Value
Enzyme Concentration50 U/mL
CofactorMnCl₂ (10 mM)
Incubation Time48 hours
Overall Yield62%

Thioglycoside-Based Convergent Synthesis

Preparation of Stable Thioglycoside Donors

Phenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-1-thio-β-D-galactopyranoside (4 ) is synthesized by treating glycosyl chloride (3 ) with sodium thiophenolate in acetonitrile at −15°C. This donor exhibits superior stability compared to glycosyl bromides, enabling storage at −20°C for months without decomposition.

NIS-TfOH Promoted Glycosylation

Coupling of thioglycoside (4 ) with Fmoc-Ser-OPfp (5 ) employs N-iodosuccinimide (NIS) and triflic acid (TfOH) in dichloromethane at −40°C. The reaction achieves 53% yield with α-selectivity (α:β = 3:1), comparable to the glycosyl bromide method but with improved handling characteristics.

Table 3: Comparative Analysis of Thioglycoside vs. Glycosyl Bromide Methods

MetricThioglycoside MethodGlycosyl Bromide Method
Donor StabilityStable at −20°CRequires immediate use
Promoter SystemNIS/TfOHAgOTf
Typical Yield53%46%
Anomeric ControlModerate (α:β = 3:1)Moderate (α:β = 3:1)

Critical Analysis of Methodologies

Stereochemical Challenges

All methods struggle with complete α-anomer control due to:

  • Reduced neighboring-group participation : The 2-acetamido group’s axial position limits effective participation during glycosylation.

  • Solvent effects : Dichloromethane’s low polarity disfavors transition states requiring charge separation.

Scalability Considerations

The enzymatic method offers theoretical scalability but requires expensive UDP-Gal recycling systems. The chemical methods, while more cost-effective, generate hazardous waste (e.g., silver salts, thiophthalimide byproducts).

Emerging Innovations

Recent advances include:

  • Continuous-flow glycosylation : Reduces reaction times from hours to minutes while improving anomeric ratios (α:β = 4:1).

  • Photoredox-mediated activation : Enables glycosylations at ambient temperature using visible light catalysis, though yields remain suboptimal (38%) .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester undergoes various chemical reactions, including:

    Hydrolysis: Removal of acetyl and Fmoc protecting groups under acidic or basic conditions.

    Glycosylation: Formation of glycosidic bonds with other sugar moieties or peptides.

    Substitution: Replacement of functional groups with other chemical entities.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) for Fmoc removal; sodium methoxide for acetyl group removal.

    Glycosylation: Catalysts such as silver triflate (AgOTf) or boron trifluoride etherate (BF3·OEt2).

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include deprotected glycopeptides, extended glycan chains, and substituted derivatives with modified functional groups.

Scientific Research Applications

Glycobiology

This compound is utilized in glycobiology research for its ability to mimic natural glycosylation patterns. It serves as a building block for synthesizing glycopeptides and glycoproteins, which are essential for studying cell signaling and interactions.

Drug Development

The pentafluorophenyl ester group enhances the reactivity of the compound, making it useful in the development of prodrugs. These prodrugs can be designed to improve the bioavailability of therapeutic agents.

Vaccine Development

In vaccine research, this compound can be used to create conjugates that enhance immune responses. Its structural similarity to bacterial polysaccharides allows it to be employed in designing vaccines that target specific pathogens.

Case Studies

Research conducted by MedChemExpress highlighted the potential of this compound in developing prodrugs that exhibit improved pharmacokinetics. The study found that modifying existing drugs with this ester significantly increased their solubility and absorption rates .

Study Reference Application Outcome
MedChemExpressProdrug developmentEnhanced solubility and absorption rates

Case Study 3: Vaccine Conjugates

A collaborative study involving multiple institutions explored the use of this compound in creating vaccine conjugates against bacterial infections. The results indicated a robust immune response in animal models, suggesting its potential as a vaccine adjuvant .

Study Reference Application Outcome
Collaborative Vaccine ResearchVaccine conjugatesStrong immune response observed

Mechanism of Action

The compound exerts its effects primarily through its role as a glycosylation building block. It participates in the formation of glycosidic bonds, facilitating the attachment of sugar moieties to peptides and proteins. This process is crucial for the proper folding, stability, and function of glycoproteins. The molecular targets and pathways involved include glycosyltransferases and glycosidases that mediate the addition and removal of sugar residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Sugar Moiety Protecting Groups Amino Acid Ester Group Key Applications Reference
Target Compound α-D-galactopyranosyl (tri-O-acetyl) Fmoc (N-protection) L-serine Pentafluorophenyl (PFP) Glycopeptide synthesis, cancer targeting
O-(2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl)-N-Fmoc-L-serine β-D-glucopyranosyl (tri-O-acetyl) Fmoc L-serine - Glycopeptide libraries, enzymatic studies
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl-N-Fmoc-L-serine PFP ester α-D-mannopyranosyl (tetra-O-acetyl) Fmoc L-serine PFP Immune modulation (e.g., macrophage targeting)
N-Fmoc-O-[α-D-galactopyranosyl]-L-threonine Allyl Ester α-D-galactopyranosyl (tri-O-acetyl) Fmoc L-threonine Allyl Orthogonal deprotection strategies (Pd-catalyzed)

Key Comparison Points :

Sugar Type and Configuration: Galactose vs. Glucose: The target compound’s α-D-galactose core differs from β-D-glucose derivatives (e.g., CAS 160067-63-0) in receptor binding. For example, galactose-containing glycopeptides may target hepatic lectins, while glucose derivatives are utilized in metabolic pathway studies . Mannose Derivatives: The tetra-O-acetyl-mannose variant () enhances solubility in organic solvents and targets mannose-specific immune receptors (e.g., dendritic cells) .

Ester Reactivity :

  • PFP vs. Allyl Esters : PFP esters (target compound) exhibit higher electrophilicity, enabling faster coupling than allyl esters, which require Pd-mediated deprotection .

Amino Acid Backbone: Serine vs. Threonine: Threonine derivatives (e.g., CAS 116783-35-8) introduce a methyl group, increasing steric hindrance during peptide chain elongation. This affects coupling efficiency and glycopeptide conformation .

Acetylation Patterns: Tri-O-acetyl (target) vs. tetra-O-acetyl (mannose derivative): Additional acetyl groups reduce solubility in polar solvents but enhance stability during glycosylation reactions .

Research Findings and Data

Table 2: Comparative Reactivity Data

Compound Coupling Efficiency (%) Deprotection Conditions Solubility (DMF, mg/mL)
Target Compound 95 20% piperidine 50
β-D-Glucopyranosyl Derivative 88 20% piperidine 45
Mannose Derivative (tetra-O-acetyl) 92 20% piperidine 30
Threonine Allyl Ester 78 Pd(PPh₃)₄, morpholine 60

Notes:

  • Coupling efficiency measured via HPLC at 214 nm .
  • Solubility impacts reagent handling and reaction scalability.

Biological Activity

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester is a complex glycosylated amino acid derivative. Its structure includes a sugar moiety that can influence various biological activities, particularly in the context of glycoprotein synthesis and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, properties, and potential applications in medicinal chemistry.

The molecular formula of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester is C32H36N2O13C_{32}H_{36}N_{2}O_{13} with a molecular weight of 656.63 g/mol. It is characterized by the presence of multiple acetyl groups which enhance its solubility and reactivity in biochemical applications.

PropertyValue
Molecular FormulaC32H36N2O13
Molecular Weight656.63 g/mol
AppearanceWhite to light yellow powder
Melting Point230 °C
Purity>98% (HPLC)

Synthesis

The synthesis of this compound typically involves the glycosylation of Fmoc-protected amino acids with 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-galactopyranosyl chloride. This reaction can yield high purity products suitable for further biological testing. For example, the coupling of Fmoc-L-serine with the sugar moiety has been reported to achieve good yields under optimized conditions .

Antifreeze Activity

Recent studies have highlighted the potential antifreeze activity of glycopeptides and their derivatives, including those similar to 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl-(N-Fmoc)-L-serine. These compounds can inhibit ice crystal growth through specific binding interactions at the ice-water interface, which is crucial for applications in cryopreservation and food science .

Immunological Applications

Glycosylated compounds like this one are known to play significant roles in immunology. They can act as ligands for lectins and other carbohydrate-binding proteins involved in immune responses. The introduction of acetyl groups may enhance their interaction with immune cells, potentially leading to improved vaccine efficacy or targeted drug delivery systems .

Cell Adhesion and Growth Regulation

The structural features of this compound suggest that it could influence cell adhesion and proliferation. Glycopeptides are often involved in cell signaling pathways that regulate these processes. Research has indicated that modifications to glycopeptides can enhance their biological activity by improving binding affinity to cell surface receptors .

Case Studies

  • Antifreeze Glycoprotein Mimics : A study demonstrated that certain glycopeptide analogs exhibited significant ice recrystallization inhibition (IRI) activity. The structural modifications similar to those found in 2-Acetamido-3,4,6-tri-O-acetyl derivatives were crucial for enhancing this activity .
  • Cancer Therapeutics : In another study focusing on tumor-associated carbohydrate antigens, glycopeptides resembling this compound were shown to elicit strong immune responses against cancer cells. The presence of acetylated sugars enhanced their recognition by the immune system .

Q & A

Q. What are the key steps in synthesizing 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl-(N-Fmoc)-L-serine pentafluorophenyl ester?

The synthesis typically involves:

Protection of hydroxyl groups : The galactopyranosyl core is acetylated using acetic anhydride and acetic acid to stabilize reactive sites .

Glycosylation : The protected sugar is coupled to N-Fmoc-L-serine via glycosidic bond formation, often using pentafluorophenyl (PFP) ester activation to enhance leaving-group efficiency .

Selective deprotection : Acetyl groups may be removed under controlled alkaline or enzymatic conditions to expose specific hydroxyls for further functionalization .

Q. How is this compound characterized to confirm structural integrity?

  • NMR spectroscopy : Key signals include:
    • ¹H-NMR : Acetyl methyl protons (~2.0–2.1 ppm), anomeric proton (α-configuration: ~5.2–5.4 ppm, J1,2 = 3–4 Hz), and Fmoc aromatic protons (~7.1–7.8 ppm) .
    • ¹³C-NMR : Carbonyl carbons (~169–170 ppm for acetyl groups), anomeric carbon (~97–100 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]<sup>+</sup> expected for C32H36N2O13: 656.637 g/mol) .

Q. What role does this compound play in glycomics research?

It serves as a glycosyl donor for synthesizing custom glycans to study carbohydrate-protein interactions. The PFP ester group facilitates efficient coupling to serine residues in glycopeptides, enabling systematic exploration of glycosylation effects on biological activity .

Advanced Research Questions

Q. How can researchers optimize glycosylation efficiency when using this compound?

  • Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility and reaction homogeneity .
  • Catalysis : Silver triflate (AgOTf) or trimethylsilyl triflate (TMSOTf) promotes stereoselective α-glycosidic bond formation .
  • Temperature control : Reactions at –20°C to 0°C minimize side reactions like β-anomer formation .

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDCM>70%
CatalystAgOTf (0.2 equiv)α:β = 4:1
Temperature–20°C85% conversion

Q. How should conflicting NMR data (e.g., unexpected anomeric signals) be resolved?

  • Cross-validation : Compare with literature data for analogous galactopyranosyl derivatives (e.g., 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine δH = 5.3 ppm) .
  • 2D NMR : HSQC and COSY experiments clarify scalar coupling and confirm glycosidic linkage positions .
  • Stereochemical analysis : Polarimetry ([α]D values) distinguishes α/β anomers (e.g., α-configuration: [α]D = –36.2°) .

Q. What strategies mitigate decomposition during long-term storage?

  • Storage conditions : –20°C under inert gas (argon) prevents hydrolysis of the PFP ester and acetyl groups .
  • Lyophilization : Freeze-drying in the presence of stabilizers (e.g., trehalose) retains activity for >12 months .

Q. How does the α-D-galactopyranosyl configuration influence reactivity compared to β-D-glucopyranosyl analogs?

  • Steric effects : The axial C4 hydroxyl in galacto derivatives hinders nucleophilic attack, reducing glycosylation rates versus gluco analogs .
  • Solvent interactions : Polar aprotic solvents (e.g., acetonitrile) stabilize the galacto oxocarbenium ion intermediate, improving α-selectivity .

Q. Table 2: Comparative Reactivity of Galacto vs. Gluco Derivatives

PropertyGalacto DerivativeGluco Derivative
Glycosylation rate0.8 mmol/h1.2 mmol/h
α:β Selectivity4:11:3
Hydrolysis stabilityHigh (t1/2 = 48 h)Moderate (t1/2 = 24 h)

Q. How can researchers design glycopeptides with site-specific glycosylation using this compound?

  • Solid-phase synthesis : Incorporate the compound during Fmoc-based peptide elongation. The PFP ester enables efficient coupling to serine residues without side-chain protection .
  • Orthogonal deprotection : Use piperidine to remove Fmoc groups while retaining acetyl protections, allowing sequential glycan additions .

Q. What analytical methods validate glycan-protein binding interactions mediated by this compound?

  • Surface plasmon resonance (SPR) : Immobilize glycopeptides on sensor chips to measure binding kinetics (KD) with lectins or antibodies .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for glycan-receptor interactions .

Q. How do researchers address low yields in large-scale glycopeptide synthesis?

  • Batch vs. flow chemistry : Continuous flow systems improve mixing and heat transfer, enhancing reproducibility at multi-gram scales .
  • Purification protocols : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves glycopeptide isoforms .

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